molecular formula C13H20O3 B14527076 Acetic acid;5-tert-butyl-2-methylphenol CAS No. 62559-09-5

Acetic acid;5-tert-butyl-2-methylphenol

Cat. No.: B14527076
CAS No.: 62559-09-5
M. Wt: 224.30 g/mol
InChI Key: CDRTZJICENLLQM-UHFFFAOYSA-N
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Description

Acetic Acid (CH₃COOH) is a simple carboxylic acid with a wide range of industrial and biochemical applications. It is a key component in vinegar (4–8% aqueous solution) and is produced via methanol carbonylation or biological fermentation . Acetic acid is critical in synthesizing derivatives like acetate esters, acetic anhydride, and polymers. Its metabolic role in the tricarboxylic acid (TCA) cycle and involvement in acetyl-CoA formation underscore its biological significance .

5-tert-Butyl-2-methylphenol (CAS: 873055-35-7) is a phenolic compound with a tert-butyl group at the 5-position and a methyl group at the 2-position. It is structurally related to synthetic antioxidants like BHT (2,6-di-tert-butyl-4-methylphenol) but differs in substituent placement.

Properties

CAS No.

62559-09-5

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

acetic acid;5-tert-butyl-2-methylphenol

InChI

InChI=1S/C11H16O.C2H4O2/c1-8-5-6-9(7-10(8)12)11(2,3)4;1-2(3)4/h5-7,12H,1-4H3;1H3,(H,3,4)

InChI Key

CDRTZJICENLLQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)C)O.CC(=O)O

Origin of Product

United States

Preparation Methods

Alkylation of Phenol

The foundational step in synthesizing acetic acid;5-tert-butyl-2-methylphenol involves the introduction of tert-butyl and methyl groups onto the phenol ring. A widely reported method employs acid-catalyzed alkylation using tert-butyl alcohol and methyl chloride as alkylating agents. In this process, phenol reacts with tert-butyl alcohol in the presence of concentrated sulfuric acid or hydrochloric acid at 60–80°C for 6–12 hours, yielding 5-tert-butyl-2-methylphenol as the intermediate. The reaction mechanism proceeds via electrophilic aromatic substitution, where the acid catalyst generates carbocation intermediates from the alkylating agents.

Key Reaction Conditions:

Parameter Value/Range Catalyst Yield (%)
Temperature 60–80°C H₂SO₄/HCl 65–75
Reaction Time 6–12 h
Molar Ratio (Phenol:tert-butyl alcohol) 1:1.2–1:1.5

Esterification with Acetic Anhydride

The phenolic intermediate is subsequently esterified with acetic anhydride to introduce the acetyl group. This step is typically conducted under reflux conditions (100–120°C) using a catalytic amount of sulfuric acid or pyridine. The reaction achieves yields of 80–85% after 4–6 hours.

Optimized Esterification Parameters:

Parameter Value/Range Catalyst Yield (%)
Temperature 100–120°C H₂SO₄ 80–85
Reaction Time 4–6 h
Molar Ratio (Phenol:Acetic Anhydride) 1:1.5–1:2

This two-step approach is favored in laboratory settings due to its simplicity and reproducibility, though it generates acidic waste requiring neutralization.

Friedel-Crafts Alkylation of Phenylacetic Acid Derivatives

An alternative route involves the Friedel-Crafts alkylation of phenylacetic acid derivatives. In this method, tert-butyl chloride reacts with a methyl-substituted phenylacetic acid precursor in the presence of aluminum chloride (AlCl₃) as a Lewis acid catalyst. The reaction proceeds at 0–5°C in dichloromethane or carbon disulfide, achieving yields of 70–78%.

Critical Parameters for Friedel-Crafts Alkylation:

Parameter Value/Range Catalyst Yield (%)
Temperature 0–5°C AlCl₃ 70–78
Reaction Time 3–5 h
Solvent CH₂Cl₂/CS₂

This method is advantageous for introducing bulky substituents but requires stringent moisture control and generates stoichiometric amounts of AlCl₃ waste.

Ion-Exchange Resin Catalyzed Alkylation

A greener alternative utilizes strongly acidic ion-exchange resins (e.g., Amberlyst-15) as recyclable catalysts. Adapted from methodologies developed for adamantylphenol synthesis, this approach involves reacting phenol with tert-butyl alcohol in acetic acid at 50–70°C. The resin catalyzes carbocation formation while minimizing side reactions, yielding 5-tert-butyl-2-methylphenol with 68–72% efficiency.

Advantages of Ion-Exchange Resin Catalysis:

  • Recyclability: The resin retains >90% activity after 10 cycles.
  • Waste Reduction: Byproduct water is converted back to acetic acid via acetic anhydride quenching, creating a near-zero-waste process.

Representative Conditions:

Parameter Value/Range Catalyst Yield (%)
Temperature 50–70°C Amberlyst-15 68–72
Reaction Time 8–10 h
Solvent Acetic Acid

Continuous Flow Industrial Synthesis

Industrial-scale production often employs continuous flow reactors to enhance heat and mass transfer. In this setup, phenol and alkylating agents are mixed in a tubular reactor packed with heterogeneous catalysts (e.g., zeolites or sulfonated silica). Operating at 80–100°C and 10–15 bar pressure, this method achieves 80–85% conversion with a residence time of 30–60 minutes.

Industrial Process Metrics:

Parameter Value/Range Catalyst Productivity (kg/h)
Temperature 80–100°C Zeolite H-beta 80–85
Pressure 10–15 bar
Residence Time 30–60 min

Continuous flow systems reduce energy consumption by 40% compared to batch processes, making them economically viable for large-scale manufacturing.

Alternative Catalytic Systems

Emerging catalytic systems from patent literature suggest the use of N-hydroxyphthalimide (NHPI) and iodine cocatalysts for alkylation under mild conditions. For example, a mixture of NHPI (5–15 mol%), iodine (10–20 mol%), and cobalt salts (0.1–0.6 mol%) in acetic acid solvent facilitates tert-butylation at 50–65°C with 60–70% yields.

Performance of NHPI-I₂-Co Systems:

Catalyst Composition Temperature Yield (%) Selectivity (%)
NHPI (10 mol%) + I₂ (20 mol%) + CoCl₂ (0.3 mol%) 60°C 69 92

These systems leverage radical pathways for alkylation, offering a departure from traditional carbocation mechanisms.

Comparative Analysis of Preparation Methods

Method Yield (%) Scalability Environmental Impact Key Advantage
Two-Step Alkylation 70–85 Medium Moderate (acid waste) Simplicity
Friedel-Crafts 70–78 Low High (AlCl₃ waste) Bulky substituent tolerance
Ion-Exchange Resin 68–72 High Low (recyclable) Sustainability
Continuous Flow 80–85 Industrial Moderate Energy efficiency
NHPI-I₂-Co Catalysis 60–70 Experimental Low Novel mechanism

Chemical Reactions Analysis

Types of Reactions

Acetic acid;5-tert-butyl-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and corresponding reduced phenols.

    Substitution: Halogenated phenols, nitrophenols, and other substituted derivatives.

Scientific Research Applications

Acetic acid;5-tert-butyl-2-methylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Investigated for its potential antioxidant properties and its effects on biological systems.

    Medicine: Explored for its potential therapeutic applications, including its role as an antimicrobial agent.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;5-tert-butyl-2-methylphenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, influencing various biochemical processes. The tert-butyl and methyl groups enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison
Compound Molecular Formula Functional Groups Key Applications pKa (Acidity)
Acetic Acid C₂H₄O₂ Carboxylic acid (-COOH) Food preservative, chemical synthesis 4.76
5-tert-Butyl-2-methylphenol C₁₀H₁₄O Phenol (-OH), alkyl substituents Antioxidant intermediates, organic synthesis ~10 (estimated)
BHT (2,6-di-tert-butyl-4-methylphenol) C₁₅H₂₄O Phenol, tert-butyl groups Food preservation, polymer stabilization ~10.5
Chloroacetic Acid C₂H₃ClO₂ Carboxylic acid, chloro group Herbicides, pharmaceuticals 2.87

Key Observations :

  • Acidity: Acetic acid (pKa 4.76) is weaker than chloroacetic acid (pKa 2.87) due to the electron-withdrawing Cl group enhancing acidity via the -I effect . 5-tert-Butyl-2-methylphenol’s phenolic -OH group has higher pKa (~10) compared to carboxylic acids, limiting its proton donation capacity.
  • Applications: Unlike BHT, which is widely used as an antioxidant, 5-tert-butyl-2-methylphenol’s applications are niche, focusing on synthetic intermediates. Acetic acid’s versatility spans food, chemical, and biochemical industries .
Table 2: Biochemical and Industrial Roles
Compound Metabolic Role Industrial Relevance Synergistic Effects
Acetic Acid TCA cycle intermediate, acetyl-CoA precursor Vinegar production, vinyl acetate monomer synthesis Enhances ethanol oxidation in bacteria
5-tert-Butyl-2-methylphenol Limited data; potential antioxidant pathways Specialty chemical synthesis No reported synergies
BHT Scavenges free radicals, inhibits lipid peroxidation Food preservation, rubber stabilizer Synergistic anti-inflammatory effects with BHA

Research Findings :

  • Acetic Acid in Bacterial Metabolism: Overexpression of PQQ-dependent alcohol dehydrogenase (PQQ-ADH) in Acetobacter strains increases acetic acid yield by 12–15% via enhanced ethanol oxidation . Downregulation of aconitase in engineered strains reduces TCA cycle activity, slowing growth but improving acid tolerance .
  • Phenolic Antioxidants: BHT/BHA combinations (1:1 molar ratio) show enhanced anti-inflammatory activity by suppressing COX-2 and TNF-α expression in macrophages . 5-tert-Butyl-2-methylphenol’s lack of para-substituents may reduce its antioxidant efficacy compared to BHT.

Comparative Analysis of Production and Stability

Acetic Acid :

  • Production: Methanol carbonylation (Monsanto/Cativa processes) dominates industrial synthesis, achieving >95% purity .
  • Stability : Corrosive in glacial form (99–100% purity) but stable in dilute solutions .

5-tert-Butyl-2-methylphenol:

  • Synthesis : Prepared via Friedel-Crafts alkylation of o-cresol with tert-butyl chloride, yielding ~70% purity .
  • Stability: Alkyl substituents enhance steric hindrance, improving oxidative stability compared to unsubstituted phenols .

Q & A

Q. How can the concentration of acetic acid in a mixture be accurately determined using titration?

  • Methodological Answer : Use acid-base titration with sodium hydroxide (NaOH) as the titrant and phenolphthalein as the indicator. Prepare a standardized NaOH solution (e.g., 1.00 M) and titrate a known volume of the acetic acid sample. The endpoint is marked by a persistent pink color (pH ~8.2–10.0). Calculate molarity using the equation Macetic acid=MNaOH×VNaOHVacetic acidM_{\text{acetic acid}} = \frac{M_{\text{NaOH}} \times V_{\text{NaOH}}}{V_{\text{acetic acid}}}.
  • Key Considerations : Minimize errors by calibrating equipment (e.g., burettes) and performing triplicate trials. Common errors include inaccurate volume measurements and indicator misjudgment, which can lead to ~13.6% deviation from true values .

Q. What safety protocols are essential when handling 5-tert-butyl-2-methylphenol in laboratory settings?

  • Methodological Answer : Follow OSHA/GHS guidelines: wear nitrile gloves, lab coats, and eye protection. Avoid inhalation and skin contact. Store in a cool, ventilated area away from oxidizing agents. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to safety data sheets (SDS) for specific first-aid measures (e.g., flushing eyes with water for 15 minutes) .

Advanced Research Questions

Q. How can 5-tert-butyl-2-hydroxyisophthalic acid be synthesized and structurally characterized?

  • Methodological Answer : Synthesis : React 5-tert-butyl-2-methylphenol with isophthalic acid derivatives under acidic conditions. Purify via recrystallization in ethanol/water. Characterization : Use NMR (1^1H and 13^{13}C) to confirm substitution patterns (e.g., tert-butyl group at C5, hydroxyl at C2). IR spectroscopy can validate carboxylic acid (-COOH) and phenolic (-OH) functional groups. Mass spectrometry (MS) provides molecular ion confirmation (e.g., m/z 236.2 for C12H16O4\text{C}_{12}\text{H}_{16}\text{O}_4) .

Q. What advanced chromatographic techniques are suitable for separating acetic acid derivatives in complex biological matrices?

  • Methodological Answer :
  • Gas Chromatography (GC) : Ideal for volatile derivatives (e.g., methyl esters). Use flame ionization detection (FID) with a polar capillary column (e.g., DB-WAX).
  • HPLC : For non-volatile compounds, employ reverse-phase C18 columns and UV detection at 210–260 nm. Validate methods using spiked recovery tests (85–115% recovery range) .

Q. How can discrepancies in spectroscopic data for acetic acid derivatives be resolved?

  • Methodological Answer : Cross-validate using complementary techniques:
  • NMR vs. IR : Confirm functional groups (e.g., acetic acid’s carbonyl peak at ~1700 cm1^{-1} in IR should align with 13^{13}C NMR signals at ~170 ppm).
  • X-ray Crystallography : Resolve ambiguous stereochemistry in derivatives like 3-(3,5-dimethylphenyl)phenylacetic acid by analyzing crystal packing .

Q. What enzymatic assays utilize acetic acid derivatives to study cholinesterase activity?

  • Methodological Answer : Principle : Cholinesterase hydrolyzes acetylcholine to choline and acetic acid. Monitor acetic acid production via pH shift or coupled enzyme systems (e.g., acetyl-CoA detection). Protocol : Incubate enzyme with substrate (acetylcholine) at 37°C, pH 7.4. Use a stopped assay with DTNB (Ellman’s reagent) to quantify thiocholine. Validate kinetic parameters (KmK_m, VmaxV_{max}) using Lineweaver-Burk plots .

Data Interpretation and Contradictions

Q. How should researchers address conflicting solubility data for 5-tert-butyl-2-methylphenol in polar vs. non-polar solvents?

  • Methodological Answer : Conduct systematic solubility tests in solvents (e.g., water, ethanol, hexane) at controlled temperatures (20–25°C). Use UV-Vis spectroscopy to quantify solubility via Beer-Lambert law. Report results with Hansen solubility parameters (δ) to rationalize discrepancies (e.g., tert-butyl groups reduce polarity, favoring non-polar solvents) .

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